7-methyl-1H-indol-5-ol

Physicochemical profiling Drug-likeness Medicinal chemistry

7-Methyl-1H-indol-5-ol (CAS 53233-87-7) is a bicyclic heteroaromatic compound belonging to the substituted indole family, featuring a methyl group at position 7 and a hydroxyl group at position 5 on the indole core. With a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol , this compound serves as a versatile synthetic intermediate for pharmaceutical research and as a scaffold for developing kinase inhibitors targeting protein kinase-mediated diseases.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 53233-87-7
Cat. No. B2738625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indol-5-ol
CAS53233-87-7
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC=C2)O
InChIInChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3
InChIKeyIGYHZJNICRWVJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indol-5-ol (CAS 53233-87-7): A Dual-Substituted Indole Scaffold for Medicinal Chemistry and Fragment-Based Design


7-Methyl-1H-indol-5-ol (CAS 53233-87-7) is a bicyclic heteroaromatic compound belonging to the substituted indole family, featuring a methyl group at position 7 and a hydroxyl group at position 5 on the indole core. With a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol [1], this compound serves as a versatile synthetic intermediate for pharmaceutical research and as a scaffold for developing kinase inhibitors targeting protein kinase-mediated diseases [2]. Its dual-substitution pattern distinguishes it from both mono-substituted indoles and other regioisomeric analogs, offering a unique hydrogen-bonding profile and steric environment for molecular recognition studies.

Why 7-Methyl-1H-indol-5-ol Cannot Be Replaced by Common Indole Analogs: Key Differentiators for Procurement


The specific 7-methyl-5-hydroxy substitution pattern on the indole ring creates a unique physicochemical and pharmacological profile that cannot be replicated by generic indole alternatives. The hydroxyl group at position 5 is critical for hydrogen-bond donor capacity and contributes to radical-scavenging activity, as demonstrated across the 5-hydroxyindole class [1]. Meanwhile, the methyl group at position 7 introduces steric and electronic effects that alter metabolic stability and AhR binding affinity compared to other regioisomers [2]. Critically, the methylindole analog series (1MI–7MI) shows that even subtle positional changes in methylation produce divergent reactive metabolite formation profiles, CYP enzyme inhibition, and cytotoxicity outcomes in human hepatocytes [3]. Therefore, procurement of the precise 7-methyl-5-hydroxy substitution pattern is essential for reproducible research results.

Quantitative Comparative Evidence for 7-Methyl-1H-indol-5-ol: Head-to-Head and Cross-Study Analysis


Physicochemical Differentiation: 7-Methyl-1H-indol-5-ol vs. 7-Methylindole — Hydrogen Bond Donor Count and Topological Polar Surface Area

7-Methyl-1H-indol-5-ol possesses two hydrogen bond donor sites (indole N–H and phenolic O–H) and a topological polar surface area (TPSA) of 36 Ų [1]. In contrast, its closest analog 7-methylindole (CAS 933-67-5) has only one hydrogen bond donor (indole N–H) and lacks the phenolic hydroxyl, resulting in a lower TPSA and fundamentally different solubility and permeability characteristics. This difference directly impacts formulation behavior, membrane permeability, and target engagement in biological assays.

Physicochemical profiling Drug-likeness Medicinal chemistry

AhR Receptor Modulation: 7-Methylindole AhR Agonist Activity — A Benchmark for 5-OH Functionalized Derivatives

Direct AhR activity data for 7-methyl-1H-indol-5-ol has not been published in peer-reviewed literature as of the search date. However, comprehensive data exist for its parent scaffold 7-methylindole, which serves as the appropriate baseline for assessing the impact of 5-hydroxylation. In AZ-AHR reporter gene assays, 7-methylindole exhibited a relative efficacy (EMAX relative to 5 nM dioxin) of 45.5–49.1% at 8 hours and 6.0–7.1% at 24 hours, with an EC50 of 36.9 μM [1]. For comparison, 4-methylindole showed 134% efficacy and 6-methylindole showed 91% efficacy. This demonstrates that the 7-methyl substitution position yields a distinct AhR activation profile compared to other regioisomers, and the addition of the 5-OH group is expected to further modulate this activity through altered hydrogen bonding within the AhR binding pocket [1]. Researchers should anticipate that 7-methyl-1H-indol-5-ol will exhibit AhR activity that differs from both 7-methylindole and 5-hydroxyindole.

Aryl hydrocarbon receptor Nuclear receptor Toxicology

CYP1A Enzyme Modulation: 7-Methylindole Induces CYP1A Genes While Inhibiting CYP1A1 Catalytic Activity

Mono-methylindoles (MMIs), including 7-methylindole, were shown to strongly induce CYP1A1 and CYP1A2 mRNAs in HepaRG cells and human hepatocytes, while simultaneously inhibiting CYP1A1 catalytic activity. In human hepatocytes, MMI IC50 values for CYP1A1 inhibition ranged from 1.2 μM to 23.8 μM [1]. Notably, metabolic transformation of 7-methylindole by human hepatocytes enhanced its AhR agonist effects, in contrast to 4-methylindole and 6-methylindole which showed diminished agonist activity after metabolism [1]. This metabolic gain-of-function for the 7-methyl positional isomer is a critical differentiator. The presence of the 5-OH group in 7-methyl-1H-indol-5-ol may alter both the rate and route of metabolism, potentially affecting CYP1A inhibition potency and the metabolic activation profile.

Cytochrome P450 Drug metabolism Hepatotoxicity

Reactive Metabolite Formation Rank: 7-Methylindole Shows High Bioactivation Potential Among Methylindole Series

In a comparative study of seven methylindole (MI) analogs (1MI–7MI) in human liver microsomes, GSH trapping studies revealed that 7-methylindole (7MI) ranked second-highest in reactive metabolite formation, following 5MI [1]. The ranking order for GSH-related conjugate formation was: 5MI > 7MI > 4MI > 6MI > 2MI > 3MI > 1MI. For CYP3A time-dependent inhibition (TDI), 7MI showed a kinact/KI ratio of 0.65 mL min⁻¹ μmol⁻¹, second only to 5MI (0.71) [1]. This demonstrates that the 7-methyl substitution position is associated with elevated bioactivation risk relative to other positional isomers. The 5-OH group present in 7-methyl-1H-indol-5-ol may either exacerbate or mitigate this bioactivation potential, depending on whether the hydroxyl serves as a metabolic soft spot or alters the electronic character of the indole ring.

Reactive metabolites Drug safety GSH trapping

Synthetic Accessibility and Purity: Vendor-Supplied 7-Methyl-1H-indol-5-ol vs. Classic Fischer Indole Starting Materials

Commercially available 7-methyl-1H-indol-5-ol is supplied at ≥97% purity (HPLC) by multiple vendors including AChemBlock (Cat ID: S75207) and ChemScene (Cat. No. CS-0139955) . The compound is typically synthesized via Fischer indole synthesis involving phenylhydrazine and a suitable ketone under acidic conditions . The availability of this pre-functionalized scaffold eliminates the need for researchers to perform multi-step syntheses of 7-methyl-5-hydroxyindole from simpler precursors, which would require separate introduction of the methyl and hydroxyl groups at specific positions with associated regioselectivity challenges. The XLogP3-AA value of 2.1 indicates moderate lipophilicity suitable for both organic and aqueous reaction conditions .

Synthetic intermediate Building block Chemical procurement

Optimal Research and Industrial Use Cases for 7-Methyl-1H-indol-5-ol (CAS 53233-87-7)


Fragment-Based Drug Discovery Targeting the AhR Ligand-Binding Pocket

7-Methyl-1H-indol-5-ol is suited as a fragment-sized probe for aryl hydrocarbon receptor (AhR) ligand-binding studies. The established AhR activity data for 7-methylindole (EC50 = 36.9 μM, EMAX = 45.5–49.1% at 8h) provides a baseline for structure-activity relationship (SAR) expansion [1]. The 5-OH group offers an additional hydrogen-bonding vector that may engage residues in the AhR binding pocket, as molecular modeling studies have shown that agonists and antagonists share the same binding pocket but exhibit unique binding modes determined by subtle structural features [1]. Researchers should prioritize this compound for crystallography or cryo-EM studies aimed at resolving how 5-hydroxy substitution alters AhR binding pose relative to 7-methylindole.

CYP1A Enzyme Probe for Metabolic Activation Studies

The metabolic gain-of-function observed for 7-methylindole—where hepatocyte incubation enhances rather than diminishes AhR agonist activity—makes 7-methyl-1H-indol-5-ol a valuable probe for studying CYP1A-mediated metabolic activation [2]. Unlike 4-methylindole and 6-methylindole, which lose AhR agonist potency upon metabolism, the 7-methyl positional isomer uniquely gains activity. The 5-OH derivative allows investigation of whether phenolic hydroxylation modulates the rate of metabolic conversion and the identity of reactive intermediates formed. This compound can be directly compared to 7-methylindole in paired hepatocyte incubation experiments to quantify the contribution of 5-OH substitution to metabolic stability and CYP1A inhibition potency.

Kinase Inhibitor Scaffold Development in Oncology Research

The substituted indol-5-ol chemotype is explicitly claimed in patent WO-2014071378-A9 for modulating protein kinases and treating protein kinase-mediated diseases, including cancer [3]. 7-Methyl-1H-indol-5-ol serves as a core scaffold for further functionalization at positions 2, 3, and the indole nitrogen to generate kinase inhibitor libraries. Its built-in 5-OH group provides a synthetic handle for etherification or esterification, while the 7-methyl group occupies a hydrophobic pocket in kinase active sites. Medicinal chemistry teams should use this pre-functionalized building block to explore SAR around the indole C7 position without investing in multi-step de novo synthesis.

Reactive Metabolite Risk Assessment in Early Drug Discovery

Given that 7-methylindole ranks second among seven methylindole analogs in GSH-reactive metabolite formation and CYP3A time-dependent inhibition (kinact/KI = 0.65 mL min⁻¹ μmol⁻¹) [4], 7-methyl-1H-indol-5-ol is an essential tool for structure-toxicity relationship studies. Drug metabolism and safety assessment teams should employ this compound in GSH trapping assays and CYP3A TDI experiments to determine whether 5-hydroxylation mitigates the bioactivation liability inherent to the 7-methylindole scaffold. This data directly informs the go/no-go decision for advancing indole-based lead series in drug development pipelines.

Quote Request

Request a Quote for 7-methyl-1H-indol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.